molecular formula C22H19N7O B1684127 2-((6-amino-9H-purin-9-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one CAS No. 371242-69-2

2-((6-amino-9H-purin-9-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one

Cat. No.: B1684127
CAS No.: 371242-69-2
M. Wt: 397.4 g/mol
InChI Key: GNWHRHGTIBRNSM-UHFFFAOYSA-N
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Description

IC-87114 is a member of the class of quinazolines that is quinazolin-4(3H)-one carrying (6-amino-9H-purin-9-yl)methyl, 2-methylphenyl and methyl substituents at positions 2, 3 and 5 respectively. It has a role as an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor. It is a member of quinazolines, a member of 6-aminopurines and a biaryl.

Scientific Research Applications

PI3Kδ Inhibition

2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one (IC87114) is a potent inhibitor of phosphoinositide 3-kinase δ (PI3Kδ). Research demonstrates that axial chirality and conformational equilibrium significantly impact its biological activity in inhibiting PI3Kδ. The molecule's structure, featuring a quinazolin-4(3H)-one nucleus and an o-tolyl group, exhibits atropisomerism, leading to two distinct atropisomers, aS and aR, both actively involved in PI3Kδ inhibition (Lodola et al., 2017).

Hybrid Molecule Synthesis

This compound has been utilized in the synthesis of novel hybrid molecules combining quinazoline and adenine moieties. Such hybrids are precursors to potential biologically active target compounds, and their structures are confirmed using various spectroscopic methods (Vlachou et al., 2016).

Phosphonylated Acyclic Guanosine Analogues

In a study exploring acyclic analogues of guanosine, derivatives similar to this compound were synthesized. These compounds, although devoid of antiviral activity, showed slight cytostatic effects against cancer cell lines, particularly HeLa cells, indicating potential applications in cancer research (Głowacka et al., 2015).

Antimicrobial and Anticancer Properties

Some derivatives of this compound, particularly those with modifications in the quinazolin-4(3H)-one structure, have been investigated for their antimicrobial and anticancer activities. These studies provide insights into the potential of these derivatives as therapeutic agents against various bacterial infections and cancer types (Sahu et al., 2008).

N-Glycosyl Amine Synthesis

The compound has been involved in the synthesis of N-glycosyl amines from aminoquinazolin-4(3H)-one derivatives, offering applications in the development of novel compounds with potential biological activities, including anticancer properties (El‐Brollosy et al., 2003).

Catalyzed Synthesis of Quinazolinones

KAl(SO4)2·12H2O (Alum) has been used as a catalyst in the synthesis of various quinazolinones, including compounds similar to this compound. These syntheses under microwave irradiation and solvent-free conditions demonstrate the compound's versatility in organic synthesis (Mohammadi & Hossini, 2011).

Anticonvulsant Potential

Derivatives of this compound have been synthesized and screened for their anticonvulsant activity, showing promise as potential anticonvulsant agents. This highlights the potential application of these compounds in neurological research and therapy (Archana., Srivastava, & Kumar, 2002).

Biochemical Analysis

Biochemical Properties

IC-87114 selectively inhibits PI3Kδ and is not sensitive to PI3Kα, β, and γ . In human neutrophils, IC-87114 potently inhibits N-formyl-methionyl-leucyl-phenylalanine (fMLP)-stimulated phosphatidylinositol triphosphate (PIP3) biosynthesis and chemotaxis .

Cellular Effects

IC-87114 has been shown to block TNF1α-stimulated elastase exocytosis from neutrophils in a mouse model of inflammation . It also inhibits both constitutive and Flt-3-stimulated Akt phosphorylation and cell proliferation in human acute myeloid leukemia (AML) blast cells .

Molecular Mechanism

IC-87114 exerts its effects at the molecular level by selectively inhibiting PI3Kδ, thereby reducing PIP3 synthesis and chemotaxis in neutrophils . It also inhibits Akt phosphorylation, a downstream target of PI3K, in AML blast cells .

Temporal Effects in Laboratory Settings

IC-87114 has been observed to have long-term effects on cellular function in both in vitro and in vivo studies . For instance, it has been shown to inhibit neutrophil chemotaxis and Akt phosphorylation in AML blast cells over time .

Dosage Effects in Animal Models

In mice, IC-87114 has been shown to inhibit the allergic response in the back skin and ear . The effects of IC-87114 vary with different dosages, with higher doses leading to more pronounced inhibition of allergic responses .

Metabolic Pathways

IC-87114 is involved in the PI3K/Akt signaling pathway, where it inhibits the activity of PI3Kδ . This leads to a decrease in PIP3 synthesis, which in turn reduces Akt phosphorylation and affects downstream cellular processes .

Transport and Distribution

Given its role as a PI3Kδ inhibitor, it is likely that it is distributed to areas of the cell where PI3Kδ is active .

Subcellular Localization

As a PI3Kδ inhibitor, it is likely localized to the areas of the cell where PI3Kδ and its downstream targets, such as Akt, are found .

Properties

IUPAC Name

2-[(6-aminopurin-9-yl)methyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N7O/c1-13-6-3-4-9-16(13)29-17(27-15-8-5-7-14(2)18(15)22(29)30)10-28-12-26-19-20(23)24-11-25-21(19)28/h3-9,11-12H,10H2,1-2H3,(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWHRHGTIBRNSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)CN4C=NC5=C(N=CN=C54)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190617
Record name IC-87114
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Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371242-69-2
Record name IC 87114
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=371242-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name IC-87114
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IC-87114
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IC-87114
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HC746B1KF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

Thionyl chloride (2.2 mL, 30 mmol) was added to a stirred solution of 2-amino-6-methylbenzoic acid (1.51 g, 10 mmol) in benzene (50 mL) and the mixture was heated at reflux for 18 h. Once cooled, the solvent was removed in vacuo and stripped down twice with benzene (25 mL). The residue was dissolved in CHCl3 (50 mL) and treated with o-toluidine (2.13 mL, 20 mmol). The slurry was then heated at reflux for 3 h. At that time TLC (50% EtOAc/hexane) indicated that the reaction was complete. After cooling to room temperature, the reaction mixture was poured atop a 4 cm plug of silica gel and flushed through with 20% EtOAc/hexane. The product containing fractions were combined and concentrated in vacuo. The residue was dissolved in HOAc (50 mL) and treated with chloro-actyl chloride (1.6 mL, 20 mmol) and the mixture was heated at reflux for 18 h. The reaction was cooled and concentrated in vacuo. The remaining HOAc was removed by azeotroping with toluene (25 mL) three times. The residue was dissolved in toluene (10 mL) and poured through a 4 cm plug of silica gel, flushing through with 20% EtOAc/hexane. The product containing fractions were identified by LCMS [MS (ES): m/z 299 (M+)), and concentrated in vacuo to afford 476 mg (16%) as a white foam. The white foam chloride (470 mg, 1.57 mmol) was dissolved in DMF (10 mL) and treated with adenine (423 mg, 3.14 mmol) and K2CO3 (433 mg, 3.14 mmol) and the mixture was stirred overnight at room temperature. The suspension was then poured into 200 mL of H2O, stirred at room temperature for 30 min then chilled in the refrigerator for 30 min. The resultant solid was collected by vacuum filtration and recrystallized from EtOH to afford 123 mg (20%) of an off white solid. mp 281.5-282.7° C. (decomposes). 1H NMR (DMSO-d6) δ: 8.07 (s, 1H); 8.05 (s, 1H); 7.61 (t, J=7.8 Hz, 1H), 7.48 (m, 4H), 7.25 (m, 3H), 5.09 (d, J=17.4 Hz, 1H), 4.76 (d, J=17.4 Hz, 1H), 2.73 (s, 3H), 2.18 (s, 3H). 13C NMR (DMSO-d6) ppm: 161.3, 156.2, 152.8, 151.4, 150.0, 148.5, 142.2, 140.9, 136.1, 135.4, 134.3, 131.7, 130.1, 130.0, 129.0, 128.0, 125.8, 119.2, 118.5, 44.8, 22.9, 17.4. MS (ES): m/z 398.2 (M+). Anal. calcd. for C22H19N7O: C, 66.49; H, 4.82; N, 24.67. Found: C, 66.29; H, 4.78; N, 24.72.
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Three
Quantity
1.51 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
2.13 mL
Type
reactant
Reaction Step Four
Quantity
1.6 mL
Type
reactant
Reaction Step Five
Quantity
470 mg
Type
reactant
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Quantity
423 mg
Type
reactant
Reaction Step Seven
Name
Quantity
433 mg
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((6-amino-9H-purin-9-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one
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2-((6-amino-9H-purin-9-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one
Reactant of Route 3
2-((6-amino-9H-purin-9-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one
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2-((6-amino-9H-purin-9-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one
Reactant of Route 5
2-((6-amino-9H-purin-9-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
2-((6-amino-9H-purin-9-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one
Customer
Q & A

Q1: What is the primary molecular target of 2-((6-amino-9H-purin-9-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one (IC87114)?

A1: this compound (IC87114) is a potent and selective inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3K). [, , ]

Q2: How does IC87114 interact with PI3Kδ?

A2: IC87114 binds to the catalytic subunit of PI3Kδ (p110δ), inhibiting its activity. This prevents the phosphorylation of downstream targets of the PI3K pathway, such as Akt, impacting various cellular processes like proliferation, survival, migration, and cytokine production. [, , , , , ]

Q3: Why is PI3Kδ a relevant target in the context of inflammatory and autoimmune diseases?

A3: PI3Kδ is predominantly expressed in leukocytes, playing a crucial role in their activation and function. Dysregulation of PI3Kδ signaling is implicated in various inflammatory and autoimmune diseases, making it a promising therapeutic target. [, , , , , , ]

Q4: What are the downstream effects of PI3Kδ inhibition by IC87114?

A4: Inhibiting PI3Kδ with IC87114 impacts multiple downstream processes, including:

  • Reduced Inflammatory Cell Recruitment: IC87114 diminishes the trafficking and recruitment of inflammatory cells, particularly neutrophils and eosinophils, to sites of inflammation. This is achieved by downregulating adhesion molecule expression on both leukocytes and endothelial cells. [, , , , ]
  • Suppressed Cytokine Production: IC87114 effectively inhibits the production of various pro-inflammatory cytokines, including IL-1β, IL-6, IL-17, TNF-α, and IFN-γ, by interfering with signaling pathways involved in their expression. [, , , , , , ]
  • Modulation of Immune Cell Function: IC87114 influences the function of various immune cells, including T cells, B cells, and macrophages, primarily by impacting their activation, proliferation, and cytokine production. [, , , ]

Q5: What is the molecular formula and weight of IC87114?

A5: The molecular formula of IC87114 is C22H19N7O, and its molecular weight is 397.43 g/mol.

Q6: What in vitro models have been used to study the effects of IC87114?

A6: IC87114 has been extensively studied in various in vitro models, including:

  • Isolated primary cells: Researchers have utilized isolated primary cells, such as neutrophils, eosinophils, macrophages, T cells, and B cells, to elucidate the specific effects of IC87114 on these cell types. [, , , , ]
  • Cell lines: Various cell lines, including human leukemic cell lines (e.g., MV4-11, MOLM-14, OCI-AML-3) and breast cancer cell lines (e.g., MCF-7, MDA-MB-231), have been employed to study the effects of IC87114 on cell proliferation, survival, migration, and signaling pathways. [, , , ]
  • 3D cell culture models: Three-dimensional (3D) in vitro culture models, such as tumor spheroids, have been used to assess the effects of IC87114 on cell growth and morphology in a more physiologically relevant environment. []

Q7: What are some of the in vivo models used to investigate the efficacy of IC87114?

A7: Several animal models have been used to study IC87114 in the context of various diseases, including:

  • Allergic airway inflammation: Models like ovalbumin-induced asthma in mice have demonstrated that IC87114 can reduce airway inflammation, hyperresponsiveness, and mucus production. [, , , ]
  • Autoimmune diseases: In models like collagen-induced arthritis (CIA) in rats and experimental autoimmune encephalomyelitis (EAE) in mice, IC87114 has shown efficacy in reducing inflammation and disease severity. [, ]
  • Type 1 Diabetes: Studies in non-obese diabetic (NOD) mice have shown that IC87114 can delay the onset and reduce the incidence of autoimmune diabetes. []

Q8: What are the key findings from in vivo studies on IC87114 in the context of respiratory diseases?

A8: In vivo studies using murine models of allergic airway inflammation, such as those induced by ovalbumin or cockroach antigen, have demonstrated that IC87114 can:

  • Reduce Airway Inflammation: IC87114 significantly reduces the infiltration of inflammatory cells, especially eosinophils, into the airways and lung tissue. [, , ]
  • Attenuate Airway Hyperresponsiveness: Treatment with IC87114 significantly decreases airway hyperresponsiveness to methacholine challenge, indicating an improvement in lung function. [, , ]
  • Decrease Mucus Production: IC87114 effectively reduces mucus secretion in the airways, which is a hallmark feature of allergic airway inflammation. [, ]
  • Suppress Pro-inflammatory Cytokine and Chemokine Levels: IC87114 significantly reduces the levels of various pro-inflammatory cytokines and chemokines in the lungs and bronchoalveolar lavage fluid, including IL-4, IL-5, IL-13, eotaxin-1, and MCP-1. [, ]

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